molecular formula C9H11ClN2O B13983095 2-((4-Chlorobenzyl)amino)acetamide

2-((4-Chlorobenzyl)amino)acetamide

Cat. No.: B13983095
M. Wt: 198.65 g/mol
InChI Key: UGVDXELUWODKPX-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)amino)acetamide is a synthetic organic compound featuring a chloro-substituted benzylamine group linked to an aminoacetamide moiety . This structure imparts significant potential as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules with biological activity . The presence of both the amide and secondary amine functional groups allows for versatile interactions in molecular design and provides handles for further chemical derivatization . The electron-withdrawing chloro group on the benzyl ring can influence the compound's electronic properties and binding interactions, which is a common feature in many bioactive molecules . Acetamide derivatives bearing chlorobenzyl groups have been identified as key intermediates in the synthesis of compounds evaluated for a range of biological activities. Research on similar structural frameworks has demonstrated potentials in antimicrobial and anticonvulsant applications . Furthermore, such compounds serve as crucial precursors in multi-step synthesis, for instance, in the construction of quinazolinone derivatives investigated for their anticancer properties or in the development of chemometric models for optimizing anticonvulsant agents . The well-defined chemical composition of this compound ensures reproducibility in synthesis and characterization, supporting its reliable use as an intermediate in structured drug development programs and biochemical studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]acetamide

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)5-12-6-9(11)13/h1-4,12H,5-6H2,(H2,11,13)

InChI Key

UGVDXELUWODKPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-((4-Chlorobenzyl)amino)acetamide

General Synthetic Strategy

The preparation of this compound generally involves the acylation of an amine with chloroacetyl chloride or related chloro-substituted acetamides, followed by nucleophilic substitution with 4-chlorobenzylamine or its derivatives. The key steps are:

  • Formation of chloroacetamide intermediates via reaction of amines with chloroacetyl chloride.
  • Nucleophilic substitution of the chloro group by 4-chlorobenzylamine or related nucleophiles.
  • Purification by recrystallization or chromatography.

Specific Synthetic Procedures

Acylation of Amines with Chloroacetyl Chloride

One common approach involves reacting the amine precursor with chloroacetyl chloride in the presence of a base (organic or inorganic) and an appropriate solvent to yield 2-chloro-N-substituted acetamides.

  • Reagents and Conditions:

    • Amines such as benzylamine or substituted benzylamines.
    • Chloroacetyl chloride.
    • Bases: sodium carbonate, sodium bicarbonate, potassium carbonate, triethylamine, diisopropylethylamine, pyridine.
    • Solvents: dichloromethane, toluene, benzene, xylene, N,N-dimethylformamide (DMF), ethanol.
    • Temperature: typically 0°C to reflux conditions depending on the substrate.
  • Example:
    Benzylamine (500 g) was reacted with chloroacetyl chloride in the presence of sodium carbonate in water or organic solvents such as dichloromethane or toluene to form 2-chloro-N-benzyl acetamide.

Nucleophilic Substitution with 4-Chlorobenzylamine

The chloroacetamide intermediate is then reacted with 4-chlorobenzylamine under reflux conditions to substitute the chlorine atom with the 4-chlorobenzylamino group.

  • Reagents and Conditions:

    • Chloroacetamide intermediate.
    • 4-Chlorobenzylamine.
    • Solvents: ethanol, DMF.
    • Temperature: reflux (typically 30–80°C).
    • Reaction time: several hours (8–10 h).
  • Workup:

    • Cooling the reaction mixture in ice-cold water to precipitate the product.
    • Filtration and washing with water.
    • Recrystallization from ethanol or appropriate solvents for purification.
Alternative Routes and Variations
  • In some protocols, the amine is first converted to an acetamide derivative via reaction with ethyl bromoacetate or similar esters, followed by hydrazide formation and further functionalization.
  • Use of protecting groups or alternative leaving groups (e.g., bromide, sulfonates) can be employed to improve yields or selectivity.
  • Catalysts such as glacial acetic acid may be added to facilitate the reaction.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4-Chlorobenzylamine Chloroacetyl chloride, Na2CO3, DCM, 0–25°C 2-Chloro-N-(4-chlorobenzyl)acetamide 75–85 Base neutralizes HCl byproduct
2 2-Chloro-N-(4-chlorobenzyl)acetamide 4-Chlorobenzylamine, ethanol, reflux 8–10 h This compound 70–80 Recrystallization improves purity

Analysis of Preparation Methods

Reaction Optimization

  • Base Selection: Sodium carbonate and triethylamine are commonly preferred bases for neutralizing HCl formed during acylation, with sodium carbonate favored for aqueous medium and triethylamine for organic solvents.
  • Solvent Choice: Dichloromethane and toluene are effective solvents for acylation steps due to their inertness and ability to dissolve both reactants and products.
  • Temperature Control: Maintaining low temperatures (0–5°C) during addition of chloroacetyl chloride prevents side reactions and decomposition.
  • Reaction Time: Extended reflux times (up to 10 h) ensure complete substitution in nucleophilic substitution steps.

Purification Techniques

  • Recrystallization from ethanol is the most common purification method, yielding high purity crystalline products.
  • Filtration and washing with cold water remove inorganic salts and unreacted starting materials.
  • Chromatographic methods may be employed for further purification if necessary.

Characterization

  • Structural confirmation is typically performed using:
    • Infrared spectroscopy (IR) for amide and amine functional groups.
    • Nuclear magnetic resonance (NMR) spectroscopy (^1H-NMR, ^13C-NMR) for detailed structural elucidation.
    • Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Key Literature Findings

Reference Method Summary Key Reagents & Conditions Yield (%) Remarks
PMC6727350 Acylation of amines with chloroacetyl chloride, followed by substitution with piperazine derivatives. Chloroacetyl chloride, ethanol, glacial acetic acid, reflux 8 h 70–85 Focus on quinazolinone derivatives but similar acetamide chemistry
WO2009057133A2 Process for acylation of amines with chloroacetyl chloride in organic solvents, base neutralization. Sodium carbonate, triethylamine, dichloromethane, toluene, 0–25°C 75–90 Detailed base and solvent optimization
Academia.edu Synthesis of 2-bromo-N-(4-chlorophenyl)acetamide followed by nucleophilic substitution. 4-Chloroaniline, bromoacetyl bromide, DMF, lithium hydride 65–80 Use of lithium hydride as base and activator

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-((4-Chlorobenzyl)amino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)amino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The 4-chlorobenzyl-acetamide core is modified in various analogs to enhance bioactivity or physicochemical properties:

  • Thiadiazole derivatives: Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) incorporates a thiadiazole ring and phenoxy group, likely improving metabolic stability and target binding .
  • Aminooxy analogs: 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride introduces an aminooxy group, which may enhance reactivity or serve as a prodrug moiety .
  • Heterocyclic extensions : Compounds like N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide integrate fused heterocycles, enhancing structural complexity and binding specificity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
2-((4-Chlorobenzyl)amino)acetamide (Base) ~198.66 (estimated) N/A N/A 4-Chlorobenzyl, acetamide
5j Not reported 138–140 82 Thiadiazole, phenoxy
Compound III-9 344.84 Oil (no MP) 44 Pyrimidinyl, allyl
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 386.87 124.9–125.4 80 Methoxyphenyl, allyl
  • Melting Points : Derivatives with rigid heterocycles (e.g., thiadiazole in 5j ) exhibit higher melting points (>130°C), suggesting crystalline stability, while flexible chains (e.g., allyl in III-9 ) result in oils .
  • Lipophilicity : Methoxy-substituted analogs (e.g., ) may exhibit increased lipophilicity, improving membrane permeability.

Q & A

Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. Use fluorescent probes (e.g., FITC-labeled substrates) and SPR to measure binding kinetics. Confirm specificity via CRISPR-edited cell lines .

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